Enantiomeric Excess and Optical Purity: (R) vs. Racemate and (S)-Enantiomer Specifications
The (R)-enantiomer is supplied as a single stereoisomer with an enantiomeric excess typically exceeding 97%, whereas the racemic mixture is a 1:1 mixture of (R) and (S) enantiomers with no optical purity guarantee. Commercial suppliers list the (R)-enantiomer with purity specifications of 95–98%, while the corresponding (S)-enantiomer is offered at 97% purity. The racemic variant, while available, provides no stereochemical enrichment, requiring additional chiral separation steps to obtain enantiomerically pure material needed for structure-activity relationship studies.
| Evidence Dimension | Chemical purity and enantiomeric composition |
|---|---|
| Target Compound Data | Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester: 95% (AKSci) to 98% (Leyan) chemical purity, confirmed (R)-enantiomer. |
| Comparator Or Baseline | Racemate (CAS 1353989-59-9): no enantiomeric excess specified; (S)-enantiomer (CAS 1353999-37-7): 97% purity. |
| Quantified Difference | The (R)-enantiomer provides ≥95% single-isomer content; the racemate provides 0% enantiomeric excess. |
| Conditions | Commercial product specifications as listed by Fluorochem, AKSci, and Leyan. |
Why This Matters
Procuring the (R)-enantiomer eliminates the need for chiral chromatography or diastereomeric salt resolution, saving 2–4 synthetic steps and improving atom economy in route design.
